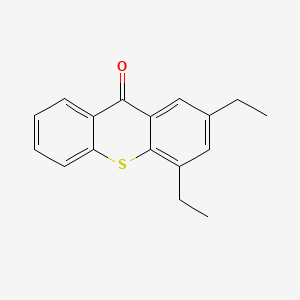

2,4-Diethyl-9H-thioxanthen-9-one

説明

Overview of Thioxanthone Core Structure and Derivatives

The thioxanthone core is a sulfur-containing heterocyclic compound featuring a dibenzo-γ-pyrone scaffold. nih.gov It is structurally analogous to xanthone, with the oxygen atom of the central ring replaced by a sulfur atom. wikipedia.org This fundamental structure consists of a tricyclic system where a thiopyran ring is fused between two benzene (B151609) rings, and a ketone group is present at position 9. nih.gov The presence of the sulfur atom and the carbonyl group are key functional features that impart unique photophysical and reactive properties.

Derivatives are formed by substituting various functional groups onto the aromatic rings, which allows for the fine-tuning of the molecule's properties. These modifications can alter the absorption spectrum, solubility, and reactivity, making thioxanthone derivatives highly versatile for different applications. The general structure allows for a wide variety of chemical transformations; the carbonyl group can undergo nucleophilic attack, while the aromatic rings are suitable for electrophilic substitution.

Table 1: Physicochemical Properties of 2,4-Diethyl-9H-thioxanthen-9-one (DETX)

| Property | Value |

| CAS Number | 82799-44-8 chemicalbook.com |

| Molecular Formula | C₁₇H₁₆OS chemicalbook.comcymitquimica.com |

| Molecular Weight | 268.37 g/mol chemicalbook.comfujifilm.comsigmaaldrich.com |

| Appearance | Yellow to yellow-green solid or crystalline powder chemicalbook.comlookchem.comsdlookchem.combosschemical.com |

| Melting Point | 66-70 °C chemicalbook.comsigmaaldrich.comkrackeler.com |

| Purity | ≥98% fujifilm.comsigmaaldrich.comkrackeler.com |

Historical Context of this compound (DETX) in Photochemistry and Polymer Science

This compound, commonly known as DETX, has established a significant historical foothold primarily as a photoinitiator. chemicalbook.comkrackeler.com Its principal application lies in the initiation of photopolymerization reactions, a process critical for the curing of materials upon exposure to ultraviolet (UV) light. lookchem.comguidechem.com Historically, DETX became a compound of interest for its efficiency in generating free radicals. guidechem.com When it absorbs UV radiation, the molecule undergoes a photochemical reaction that produces these reactive species, which in turn initiate the cross-linking of monomers and oligomers to form a stable polymer network. guidechem.com

This property has made DETX an indispensable component in various industrial applications, including the formulation of UV-curable coatings, inks, and adhesives. lookchem.comsdlookchem.combosschemical.com Its effectiveness and reliability in these processes cemented its role in polymer science. DETX is also utilized in the manufacturing of photopolymer printing plates. guidechem.com

Significance of Thioxanthone-Based Compounds in Contemporary Research

The family of thioxanthone-based compounds, including DETX, continues to be a subject of intense scientific investigation due to their versatile properties. In contemporary research, their applications have expanded significantly beyond traditional UV curing.

Thioxanthone derivatives are now recognized as powerful organic photocatalysts. rsc.org They can mediate a variety of chemical transformations through mechanisms like energy transfer or electron transfer, making them valuable in modern organic synthesis. rsc.org A significant area of emerging research is in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Certain thioxanthone derivatives have been developed as highly efficient thermally activated delayed fluorescence (TADF) emitters, which can improve the efficiency of OLED devices. nih.gov

Furthermore, the thioxanthone scaffold is a "privileged structure" in medicinal chemistry. nih.govnih.gov Researchers are exploring its potential for developing new therapeutic agents, with studies showing activities such as antitumor, antimicrobial, and anti-inflammatory properties in various derivatives. nih.govacs.org Specifically, DETX derivatives are being engineered for advanced applications such as one-component photoinitiators for 3D printing and as photosensitizers for visible-light-induced polymerization. mdpi.com

Table 2: Contemporary Research Applications of Thioxanthone Derivatives

| Research Area | Application | Thioxanthone Derivative Type |

| Photocatalysis | Organic synthesis, cross-coupling reactions. rsc.org | Core thioxanthone and functionalized derivatives. rsc.org |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), Thermally Activated Delayed Fluorescence (TADF) emitters. nih.gov | Donor-acceptor structures with a thioxanthone acceptor. nih.gov |

| Polymer Chemistry | Visible-light photopolymerization, 3D printing, metal-free ATRP catalysts. mdpi.comacs.org | Aminated and carbazole-containing DETX derivatives. mdpi.com |

| Medicinal Chemistry | Antitumor agents, antimicrobial compounds, efflux pump inhibitors, theranostics. nih.govnih.govacs.org | Aminated and tetracyclic thioxanthones. nih.gov |

Research Gaps and Future Directions for this compound Studies

Despite the extensive use and study of DETX, several research gaps and promising future directions remain. A primary area for future development is the enhancement of its efficiency under visible light sources, such as LEDs. mdpi.comacs.org While effective under UV light, modifying the DETX structure to improve its absorption and reactivity in the visible spectrum is a key goal for creating more energy-efficient and safer curing systems. acs.org

Another avenue of research is the development of novel DETX derivatives that can act as one-component photoinitiators, which incorporate the co-initiator (like an amine) into the molecule itself. mdpi.com This simplifies formulations and can improve reaction kinetics. There is also significant interest in designing DETX-based systems for use as metal-free photoredox catalysts in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). acs.org

Finally, while the broader thioxanthone family is being explored for biomedical applications, specific studies on the potential of DETX and its direct derivatives in fields like theranostics—which combines therapy and diagnostic imaging—are still limited. nih.gov Probing the biological activity and imaging potential of novel DETX-based compounds represents a significant and largely untapped area for future investigation.

Structure

3D Structure

特性

IUPAC Name |

2,4-diethylthioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16OS/c1-3-11-9-12(4-2)17-14(10-11)16(18)13-7-5-6-8-15(13)19-17/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJPUDCSZVCXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2072883 | |

| Record name | 9H-Thioxanthen-9-one, 2,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; NKRA; Pellets or Large Crystals | |

| Record name | 9H-Thioxanthen-9-one, 2,4-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

82799-44-8 | |

| Record name | 2,4-Diethylthioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82799-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diethylthioxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082799448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Thioxanthen-9-one, 2,4-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Thioxanthen-9-one, 2,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diethyl-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIETHYLTHIOXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5V0PD7FHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Photophysical and Photochemical Mechanisms of 2,4 Diethyl 9h Thioxanthen 9 One and Its Derivatives

Light Absorption Properties

The initiation of any photochemical process is contingent upon the absorption of light by the molecule. The efficiency of this absorption is characterized by the compound's UV-Vis absorption spectrum, molar extinction coefficients, and the overlap of its absorption bands with the emission spectra of light sources.

UV-Vis Absorption Spectra Analysis in Various Solvents

The environment, specifically the solvent, can influence the electronic transitions of a molecule, leading to shifts in its absorption spectrum. For thioxanthone derivatives, changes in solvent polarity can affect the position and intensity of absorption bands.

Research on various thioxanthone derivatives has shown that their absorption spectra are influenced by the solvent environment. For instance, the UV-absorption properties of 2,4-diethylthioxanthone (DETX) have been noted to be more favorable than those of 2-isopropylthioxanthone (B132848) (ITX) kent.ac.uk. A study on thioxanthone derivatives in acetonitrile (B52724) revealed strong absorption in the UV-A and visible regions, which is critical for their function as photoinitiators. mdpi.com The absorption spectra of these compounds in acetonitrile demonstrate characteristic peaks that are crucial for their photoinitiating activity. mdpi.com

Molar Extinction Coefficients and Absorption Maxima

The molar extinction coefficient (ε) is a quantitative measure of how strongly a chemical species absorbs light at a particular wavelength. High molar extinction coefficients are desirable for photoinitiators as they indicate a high probability of light absorption.

2,4-Diethyl-9H-thioxanthen-9-one and its derivatives exhibit high molar extinction coefficients in the near-UV and visible regions. mdpi.com The parent compound, thioxanthone, has absorption maxima that can be influenced by substitution on its aromatic rings. For DETX, specific absorption maxima have been identified, which contribute to its effectiveness as a photoinitiator. mdpi.com The table below summarizes the absorption maxima and corresponding molar extinction coefficients for DETX and a related derivative in acetonitrile. mdpi.com

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| This compound (DETX) | 258 | 45,000 |

| 382 | 6,500 | |

| 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one | 270 | 45,000 |

| 320 | 25,500 | |

| 410 | 26,000 |

This table presents the absorption maxima and molar extinction coefficients of this compound and a derivative in acetonitrile, based on data from Goliszewska et al. (2021). mdpi.com

Overlap with Visible Light Emitting Diodes (LEDs)

The practical utility of a photoinitiator is heavily dependent on the overlap between its absorption spectrum and the emission spectrum of the light source used for curing. The advent of Light Emitting Diodes (LEDs) has provided narrow, high-intensity light sources, making this spectral overlap a critical parameter for efficient curing.

This compound is particularly well-suited for use with violet/blue LEDs. mdpi.com Its absorption spectrum shows a significant band around 382 nm, which aligns well with the emission from common commercial LEDs, such as those emitting at 385 nm, 395 nm, 405 nm, and 420 nm. mdpi.com This excellent spectral overlap ensures efficient light absorption by the DETX molecule, leading to the generation of the excited states necessary to initiate polymerization. mdpi.com The absorption in the 350–450 nm range is a key feature that enables the use of these thioxanthone derivatives in modern curing technologies that employ visible light sources. mdpi.com

Excited State Dynamics and Energy Transfer

Following the absorption of light, the molecule is promoted to an excited electronic state. The fate of this excited state, including processes like fluorescence and intersystem crossing to a triplet state, dictates the subsequent photochemical reactions.

Fluorescence Emission and Excitation Spectra

Fluorescence is the emission of light from a singlet excited state. The fluorescence emission spectrum provides information about the energy of this excited state, while the excitation spectrum ideally mirrors the absorption spectrum. While detailed fluorescence and excitation spectra for this compound are not extensively reported in the reviewed literature, the general photophysical behavior of thioxanthones suggests that they are typically characterized by low fluorescence quantum yields. This is because they are designed to efficiently undergo intersystem crossing to the triplet state, which is the primary photoactive state for Type II photoinitiators.

Stokes Shift Analysis

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A larger Stokes shift indicates a greater loss of energy between absorption and emission, often due to structural relaxation in the excited state. A quantitative Stokes shift analysis for this compound cannot be provided without specific fluorescence emission data. However, for related thioxanthone derivatives, the Stokes shift is an important parameter that can be influenced by the polarity of the solvent, reflecting changes in the excited state dipole moment and the extent of solvent reorganization around the excited molecule.

Intersystem Crossing Efficiency and Triplet State Formation

This compound (DETX), a member of the thioxanthone family, is a highly efficient photoinitiator, a characteristic largely attributable to its effective intersystem crossing (ISC) from the initial singlet excited state to the triplet state. guidechem.com Upon absorption of UV light, the molecule is promoted to an excited singlet state. guidechem.com Due to the presence of the sulfur atom, which enhances spin-orbit coupling, the rate of intersystem crossing to the triplet manifold is significantly increased. This process is crucial for its function as a photoinitiator, as the resulting triplet state is the primary reactive species. guidechem.com

The triplet state of thioxanthone derivatives, such as isopropylthioxanthone (B1242530) (ITX), a related compound, has been shown to be complex. nih.gov The triplet manifold can consist of both (n,π) and (π,π) character, and the relaxation between these states can influence the subsequent photochemical reactions. nih.gov For instance, the (n,π*) triplet state is known to be more reactive in hydrogen abstraction reactions. ufba.br The triplet state lifetime is a key parameter and can be influenced by the solvent environment and the presence of co-initiators. nih.gov For example, in the presence of a hydrogen donor like ethyl lactate, the triplet state lifetime of ITX decreases, indicating a rapid hydrogen atom transfer to the triplet state molecule. nih.gov

Exciplex Formation and Charge Transfer Processes

In the presence of suitable electron donors, the excited triplet state of thioxanthone derivatives can form an exciplex, which is an excited state complex formed between the photoinitiator and the donor molecule. This process involves a charge transfer from the donor to the excited thioxanthone.

Photoreduction and Photooxidation Processes

Dual Photochemical Behavior

This compound exhibits dual photochemical behavior, acting as both a photoreducible and photo-oxidizable species depending on the reaction conditions and the nature of the interacting molecules. guidechem.comchemicalbook.com This versatility is central to its wide range of applications as a photoinitiator. guidechem.com

In the absence of a strong electron acceptor, the excited triplet state of DETX can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. This photoreduction process is a common pathway for thioxanthone derivatives. ufba.br Conversely, in the presence of a strong electron acceptor, the excited DETX can donate an electron, leading to the formation of a radical cation. This photo-oxidation process highlights the electron-donating capabilities of the excited state.

Electron Transfer Mechanisms

Electron Donor Role of this compound

Upon photoexcitation, this compound can act as an electron donor. guidechem.comchemicalbook.com The absorption of light promotes an electron to a higher energy orbital, making it more readily transferable to an appropriate acceptor molecule. This electron donor capability is a key aspect of its function in initiating cationic polymerization, where it transfers an electron to an onium salt. chemicalbook.com The efficiency of this electron transfer is influenced by the oxidation potential of the excited state of DETX and the reduction potential of the electron acceptor.

Electron Transfer to Onium Salts (Iodonium and Sulfonium (B1226848) Salts)

A significant application of this compound is its use as a photosensitizer for onium salts, such as iodonium (B1229267) and sulfonium salts. guidechem.comchemicalbook.comepa.gov In these systems, the photo-excited DETX transfers an electron to the onium salt. This electron transfer leads to the irreversible decomposition of the onium salt, generating reactive species that can initiate polymerization. chemicalbook.com

For example, when used with a diaryliodonium salt, the excited DETX donates an electron to the iodonium salt, which then fragments to produce an aryl radical and an aryl iodide cation. The generated species can then initiate the polymerization of various monomers. Similarly, when paired with a triarylsulfonium salt, electron transfer from the excited DETX leads to the fragmentation of the sulfonium salt, producing reactive species that drive the polymerization process. This photosensitization mechanism allows for the use of light sources with longer wavelengths than what would be required to directly excite the onium salt.

Free Energy Changes from Excited State (ΔGet) in Electron Transfer

The feasibility of a photoinduced electron transfer process, which is fundamental to the function of this compound (DETX) as a photoinitiator, is determined by the Gibbs free energy change (ΔGet). This value indicates whether the transfer of an electron from a donor molecule to the excited state of the photosensitizer (or vice versa) is thermodynamically favorable. For an efficient electron transfer to occur, the ΔGet value must be negative.

The free energy change is calculated using the Rehm-Weller equation:

ΔGet = Eₒₓ(D/D⁺˙) - EᵣₑᏧ(A/A⁻˙) - E₀₀

Where:

Eₒₓ(D/D⁺˙) is the oxidation potential of the electron donor.

EᵣₑᏧ(A/A⁻˙) is the reduction potential of the electron acceptor.

E₀₀ is the energy of the excited state of the photosensitizer (in this case, DETX).

In a typical photoinitiating system, DETX absorbs light and reaches an excited state (singlet or triplet). It can then act as the electron acceptor. The co-initiator, often an amine, serves as the electron donor. The thermodynamic properties, including the redox potentials and the excited state energy, are crucial for calculating ΔGet and predicting the efficiency of the photoinitiating system. mdpi.commdpi.com The efficiency of photoinitiator systems is frequently discussed and rationalized based on the calculated free energy change for the electron transfer step. researchgate.net

Table 1: Components of the Rehm-Weller Equation for Photoinduced Electron Transfer

| Component | Description | Role in Calculation |

|---|---|---|

| ΔGet | Gibbs Free Energy Change | A negative value indicates a thermodynamically favorable electron transfer process. |

| Eₒₓ(D/D⁺˙) | Oxidation Potential of Donor | Represents the ease with which the co-initiator (e.g., an amine) loses an electron. |

| EᵣₑᏧ(A/A⁻˙) | Reduction Potential of Acceptor | Represents the ease with which the photosensitizer (e.g., excited DETX) gains an electron. |

| E₀₀ | Excited State Energy | The energy possessed by the photosensitizer after absorbing light, which helps drive the electron transfer. |

Radical Generation Mechanisms (e.g., Ketyl Radical Formation)

Upon absorption of UV or visible light, this compound is promoted to an electronically excited state. acs.org The primary mechanism for radical generation in the presence of a co-initiator (typically an electron donor like an amine) is a photoinduced electron transfer. This process leads to the formation of a thioxanthone ketyl radical anion and a co-initiator radical cation.

The key steps are as follows:

Excitation: The DETX molecule absorbs a photon (hν) and is promoted from its ground state (DETX) to an excited singlet state (¹DETX), which can then undergo intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (³DETX).

Electron Transfer: The excited triplet state ³DETX* interacts with an electron donor (e.g., an amine, R-N(CH₃)₂). If the process is thermodynamically favorable (as determined by ΔGet), the amine donates an electron to the excited thioxanthone.

Radical Formation: This electron transfer results in the formation of the this compound ketyl radical anion (DETX⁻˙) and the amine radical cation (R-N(CH₃)₂⁺˙).

Proton Transfer: The highly reactive amine radical cation can then undergo a proton transfer to the ketyl radical anion, generating a neutral ketyl radical and an initiating α-aminoalkyl radical. This α-aminoalkyl radical is typically the primary species responsible for initiating the polymerization of monomers like acrylates. acs.org

This mechanism, where the thioxanthone derivative is photoreduced by an amine co-initiator, is a well-established pathway for generating the free radicals necessary to start polymerization. acs.orgacs.org

Electrochemical Properties and Redox Potentials

The electrochemical properties of this compound and its derivatives are critical to understanding their function as photosensitizers. These properties, specifically the oxidation and reduction potentials, dictate the energetics of the electron transfer processes that underpin their photoinitiating activity.

Cyclic Voltammetry Studies of Oxidation and Reduction Processes

Cyclic voltammetry (CV) is the primary electrochemical technique used to determine the redox potentials of thioxanthone derivatives. In a CV experiment, the potential applied to a solution containing the compound is swept linearly with time, and the resulting current is measured. The resulting plot of current versus potential (a voltammogram) reveals the potentials at which the compound is oxidized and reduced.

For thioxanthone-based molecules, CV studies typically show distinct electrochemical events:

Reduction: A quasi-reversible reduction process is commonly observed, which is assigned to the reduction of the thioxanthone core. This potential (EᵣₑᏧ) is a critical parameter for calculating the free energy change (ΔGet) when the thioxanthone acts as an electron acceptor.

Oxidation: The oxidation potential (Eₒₓ) corresponds to the removal of an electron from the molecule. For substituted thioxanthones, this process can be associated with either the thioxanthone nucleus or electron-donating substituents attached to the ring system.

These experimentally determined redox potentials provide the necessary data to evaluate the thermodynamic feasibility of photoinduced electron transfer reactions. mdpi.com

Table 2: General Electrochemical Data from Cyclic Voltammetry for Thioxanthone Systems

| Process | Electrochemical Feature | Associated Moiety | Significance |

|---|---|---|---|

| Reduction | Quasi-reversible wave | Thioxanthone core | Determines the EᵣₑᏧ for the photosensitizer as an electron acceptor. |

| Oxidation | Reversible or quasi-reversible wave | Donor substituents or thioxanthone core | Determines the Eₒₓ for the photosensitizer as an electron donor. |

Correlation of Redox Potentials with Photoinitiating Efficiency

The key relationship is established through the Rehm-Weller equation (ΔGet). The values of Eₒₓ of the electron donor and EᵣₑᏧ of the electron acceptor (the excited photosensitizer) are plugged into this equation along with the excited state energy (E₀₀) of the sensitizer. A more negative ΔGet value signifies a greater thermodynamic driving force for the electron transfer, which generally leads to a more efficient generation of initiating radicals and, consequently, a higher rate of polymerization. mdpi.com

Therefore, by measuring the redox potentials via cyclic voltammetry, it is possible to predict and rationalize the performance of different photoinitiating systems. mdpi.com For instance, the selection of a co-initiator (electron donor) with a lower oxidation potential (making it easier to oxidize) will result in a more negative ΔGet and is expected to enhance the photoinitiating efficiency of the system when paired with DETX. This principle allows for the rational design and optimization of photopolymerization formulations. researchgate.net

Applications in Photopolymerization Research

Photoinitiating Systems for Cationic Photopolymerization

Cationic photopolymerization is a crucial industrial process, and onium salts like iodonium (B1229267) and sulfonium (B1226848) salts are common photoinitiators. acs.org However, a major drawback of these salts is their limited light absorption in the visible range, which restricts their use with visible light sources. acs.org

To overcome the absorption limitations of onium salts, photosensitizers are employed. acs.org 2,4-Diethyl-9H-thioxanthen-9-one and its derivatives have proven to be highly effective photosensitizers for both iodonium and sulfonium salts. mdpi.com The mechanism involves the photosensitizer absorbing light and then transferring energy to the onium salt, which then decomposes to generate the initiating species for polymerization. 3dprint.com The modification of the 2,4-diethylthioxanthen-9-one structure with substituents like diphenylamine (B1679370) or carbazole (B46965) positively influences the absorption properties of these photosensitizers. researchgate.net

The effectiveness of these photoinitiating systems has been demonstrated in the polymerization of epoxy monomers, such as UVACURE®1500. 3dprint.com Research has shown that bimolecular systems composed of 2,4-diethyl-thioxanthen-9-one derivatives and an iodonium salt (IOD) can efficiently initiate the cationic polymerization of this epoxy monomer under exposure to visible light LEDs (e.g., @405 nm and @420 nm). 3dprint.com For instance, systems with certain derivatives can achieve high conversion rates of the epoxy functions. 3dprint.com However, the efficiency can vary depending on the specific derivative used, with some systems showing lower final conversion values. mdpi.com

Table 1: Performance of 2,4-Diethyl-thioxanthen-9-one Derivatives in Cationic Photopolymerization of UVACURE®1500

| Photoinitiating System (0.2% w/w derivative, 1% w/w IOD) | Light Source | Final Epoxy Conversion (%) |

| Derivative T1 + IOD | LED@405 nm | ~60 |

| Derivative T2 + IOD | LED@405 nm | ~55 |

| Derivative T3 + IOD | LED@405 nm | ~58 |

| Derivative T4 + IOD | LED@405 nm | ~50 |

| Derivative T5 + IOD | LED@405 nm | ~40 |

Data sourced from research on the photopolymerization of UVACURE®1500. mdpi.com3dprint.com

Photoinitiating Systems for Free-Radical Photopolymerization

This compound also plays a crucial role in free-radical photopolymerization, which is widely used for curing coatings, inks, and adhesives. createchemical.comguidechem.com

In two-component systems, DETX derivatives act as photosensitizers in conjunction with a hydrogen donor, typically a tertiary amine like ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) or N-phenylglycine (NPG). mdpi.com The process involves an electron transfer from the amine to the excited state of the thioxanthone derivative. mdpi.com This interaction leads to the generation of free radicals that initiate polymerization. mdpi.com Studies have shown that bimolecular systems with DETX derivatives and either EDB or NPG are effective for free-radical polymerization, achieving final conversions of around 50% under visible light irradiation. mdpi.com

A significant advancement in this area is the development of one-component photoinitiators based on 2,4-diethyl-thioxanthen-9-one. mdpi.com In these systems, an amine group is incorporated directly into the structure of the thioxanthone derivative. mdpi.com This design eliminates the need for a separate hydrogen donor, as the molecule can act as its own initiator. mdpi.com Research has confirmed that several of these derivatives can effectively function as one-component Type II photoinitiators. mdpi.comresearchgate.net

The performance of these photoinitiating systems is often evaluated using acrylate (B77674) monomers like trimethylolpropane (B17298) triacrylate (TMPTA). mdpi.comwikipedia.org Both one-component and two-component systems based on 2,4-diethyl-thioxanthen-9-one derivatives have demonstrated the ability to initiate the free-radical polymerization of TMPTA upon exposure to visible light LEDs. mdpi.com The efficiency of one-component systems can be concentration-dependent, with higher concentrations of the photoinitiator leading to better polymerization efficiency. mdpi.com

Table 2: Performance of 2,4-Diethyl-thioxanthen-9-one Derivatives in Free-Radical Photopolymerization of TMPTA

| Photoinitiating System | Light Source | Final Acrylate Conversion (%) |

| Derivative T1 (one-component, 0.6% w/w) | LED@405 nm | ~60 |

| Derivative T1 + EDB (two-component) | LED@405 nm | ~50 |

| Derivative T1 + NPG (two-component) | LED@405 nm | ~50 |

| Derivative T5 + IOD (two-component) | LED@405 nm | ~40 |

Data compiled from studies on the photopolymerization of TMPTA. mdpi.com

Hybrid Photoinitiating Systems

Hybrid photoinitiating systems are developed to concurrently initiate both cationic and radical photopolymerization processes.

Research has explored the use of this compound derivatives as photosensitizers in bimolecular photoinitiating systems capable of initiating both cationic and radical photopolymerization simultaneously. mdpi.com In these systems, an electron is transferred from the excited photosensitizer, which acts as an electron donor, to an onium salt that functions as an electron acceptor. mdpi.com This photoredox reaction results in the oxidation of the photosensitizer and the reduction of the onium salt. mdpi.com The feasibility of this photosensitization process is governed by the redox potentials of the involved components, as described by the Rehm-Weller equation. mdpi.com

Three-Component Photoinitiating Systems

Three-component photoinitiating systems enhance the efficiency of photopolymerization, and this compound plays a key role in these advanced systems.

In three-component systems, derivatives of this compound can function as organic photocatalysts. mdpi.com This catalytic role is crucial for driving the polymerization reactions under specific light conditions.

The interaction of thioxanthone derivatives with amines is a cornerstone of their function as Type II photoinitiators. mdpi.com This process involves an electron transfer, and research has specifically investigated the use of this compound derivatives in conjunction with amines like ethyl 4-(dimethylamino)benzoate (EDB) and N-phenylglycine (NPG). mdpi.com In the presence of an onium salt, a photoredox reaction occurs where the excited photosensitizer (the thioxanthone derivative) donates an electron to the onium salt. mdpi.com This interaction is fundamental to the initiation of the polymerization process.

Advancements in Visible Light Photopolymerization

The development of photoinitiators that are active under visible light is a significant area of research, enabling safer and more versatile applications.

Thioxanthone-based photoinitiators have been designed for visible light photopolymerization. For instance, an acrylate-functionalized thioxanthone derivative has been shown to successfully initiate the photopolymerization of various acrylates under xenon light exposure at wavelengths greater than 400 nm. rsc.org While the search results specifically mention the broader range of visible light, the use of specific LEDs at 405 nm, 420 nm, 455 nm, and 470 nm is a common practice in modern photopolymerization studies to precisely control the initiation process. The effectiveness of this compound and its derivatives in these systems is a subject of ongoing investigation to optimize curing processes for various applications.

Benefits for 3D Printing Technologies

This compound (DETX) and its derivatives are pivotal in the advancement of 3D printing technologies, especially those utilizing visible light photopolymerization. 3dprint.com The use of visible light-curable resins presents a more sustainable and less energy-intensive alternative to traditional UV-curing methods, and DETX-based systems are instrumental in this transition. 3dprint.com These photoinitiators enable the use of less expensive light sources, such as LEDs and LCD screens, which can accelerate the printing process. 3dprint.com

Research has demonstrated the high photosensitivity of formulations containing DETX derivatives, leading to efficient and effective photopolymerization, which is crucial for high-resolution 3D printing. 3dprint.com For instance, formulations with a specific derivative, 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one (T1), have shown effective photopolymerization upon irradiation with a laser diode. 3dprint.com The adaptability of the thioxanthone structure allows for the development of new photoinitiating systems capable of initiating both cationic and free-radical photopolymerization, expanding the range of monomers and resins that can be used in 3D printing. 3dprint.comrsc.org This versatility is key to creating materials with diverse mechanical and chemical properties, tailored for specific applications. accscience.com

Kinetic Studies of Photopolymerization Processes

The efficiency of a photoinitiator is determined by its kinetic properties, including its ability to absorb light and generate reactive species that initiate polymerization.

Monomer Conversion Analysis (e.g., Real-time FTIR)

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization reactions. youtube.com It allows for the continuous measurement of the conversion of monomer functional groups, such as acrylate double bonds, into a polymer network as the reaction progresses. youtube.commdpi.com

In studies involving DETX derivatives, real-time FTIR is used to generate polymerization profiles, which plot the percentage of monomer conversion against irradiation time. mdpi.com These profiles provide valuable data on the initiation efficiency of different photoinitiating systems. For example, the polymerization of trimethylolpropane triacrylate (TMPTA) has been studied in the presence of various DETX derivatives, showing the conversion of the acrylate function over time upon exposure to LED light at different wavelengths (e.g., 405 nm and 420 nm). mdpi.com

Polymerization Rate Enhancement

The rate of polymerization is a critical factor in many applications, particularly in rapid manufacturing processes like 3D printing. nih.gov DETX and its derivatives can act as highly efficient photosensitizers, especially in two-component and three-component initiating systems, leading to enhanced polymerization rates. mdpi.comrsc.org

When combined with co-initiators such as iodonium or sulfonium salts, DETX derivatives can significantly accelerate the polymerization of both acrylate and epoxide monomers. mdpi.com The efficiency of these systems is dependent on the specific derivative and the co-initiator used. For example, studies have shown that certain DETX derivatives, when paired with an iodonium salt, can achieve high monomer conversions in a short period. mdpi.com The mechanism often involves an electron transfer from the excited photosensitizer (the DETX derivative) to the co-initiator, which then generates the species that initiate polymerization. mdpi.com

Influence of Photoinitiator Concentration on Efficiency

The concentration of the photoinitiator is a crucial parameter that can significantly impact the efficiency of the photopolymerization process. researchgate.net Research has shown that even at very low concentrations, such as 0.2% w/w, DETX derivatives can be highly effective. mdpi.com

However, the optimal concentration can vary depending on the specific formulation and the desired properties of the final cured material. researchgate.net An excess of photoinitiator can sometimes be detrimental, leading to issues like light screening, where the high concentration of initiator at the surface absorbs too much light, preventing sufficient light penetration for curing deeper sections of the material. researchgate.net Therefore, careful optimization of the photoinitiator concentration is necessary to achieve the desired cure depth and polymerization efficiency, especially in applications involving thick-section curing. researchgate.net Studies on other photoinitiator systems have demonstrated that lower concentrations can sometimes lead to a more rapid onset of photoinitiation at greater depths. researchgate.net

Structure-Performance Relationships in Photopolymerization

The chemical structure of a thioxanthone-based photoinitiator is directly linked to its performance, including its light absorption characteristics and its ability to interact with co-initiators. researchgate.netrsc.org The thioxanthone scaffold is adaptable and can be functionalized with various substituents to tune its properties. rsc.org

For example, the introduction of carbazole or 4-(diphenylamine)phenyl substituents to the 2,4-diethyl-thioxanthen-9-one structure can create compounds with two chromophoric parts, enhancing their light absorption in the visible region. 3dprint.commdpi.com These structural modifications are designed to improve the molar extinction coefficient at the emission wavelengths of common light sources like 405 nm and 420 nm LEDs, leading to more efficient light absorption and, consequently, more effective initiation of polymerization. 3dprint.com

Furthermore, the electronic nature of the substituents can influence the energy levels of the photoinitiator and its redox potentials, which are critical for the electron transfer processes in multi-component initiating systems. mdpi.com By strategically designing the molecular structure, it is possible to develop photoinitiators with tailored absorption spectra and enhanced reactivity for specific photopolymerization applications. purdue.edu

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for modeling the molecular properties of thioxanthone derivatives. These methods allow for the prediction of electronic structures and spectroscopic behavior, offering a theoretical framework that complements experimental findings.

While direct modeling of charge transfer complexes (CTCs) for 2,4-Diethyl-9H-thioxanthen-9-one is not extensively documented in publicly available literature, studies on its derivatives provide a clear methodological precedent. For instance, research has been conducted on photoinitiating systems involving a cationic sulfonium (B1226848) salt derived from thioxanthen-9-one (B50317), specifically 2,4-Diethyl-9-oxo-10-(4-heptyloxyphenyl)-9H-thioxanthenium hexafluorophosphate. In this work, the formation of a 1:1 molecular composition CTC was confirmed. The geometry of such complexes has been optimized using DFT methods at the UB3LYP/6-311G level of theory, which is instrumental in understanding the spatial arrangement and electronic interactions between the donor and acceptor moieties within the complex.

Time-dependent DFT (TD-DFT) is a standard method for interpreting the electronic absorption spectra of organic molecules. For thioxanthone derivatives, such as the related 2-methyl-9H-thioxanthene-9-one, TD-DFT calculations have been successfully used to interpret the complex UV-Vis-NIR absorption spectra of the neutral molecule and its corresponding radical anion and dianion formed during electrochemical reduction. rsc.org These calculations can predict the energies and oscillator strengths of electronic transitions. For example, calculations on the 2-methyl derivative showed that the most intense electronic transitions for the dianion are hypsochromically shifted (shifted to shorter wavelengths) compared to the radical anion, a finding that was confirmed experimentally. rsc.org Similar computational approaches are applied to this compound to predict how its specific substitution pattern influences its absorption characteristics, particularly the π–π* and n–π* transitions centered on the thioxanthone core.

Advanced Spectroscopic Techniques

To experimentally probe the excited-state dynamics that follow light absorption, a suite of advanced spectroscopic techniques is employed.

Fluorescence quenching is a key technique used to study the interaction of a fluorophore's excited state with other molecules (quenchers) in its environment. The process can occur through various mechanisms, including electron transfer, energy transfer, or the formation of non-fluorescent ground-state complexes. While specific quenching studies on this compound are not widely reported, research on the parent compound, thioxanthen-9-one, demonstrates its applicability as a photosensitizer where its excited triplet state can be quenched by substrates. The efficiency of such quenching processes is typically analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. This analysis yields bimolecular quenching rate constants, providing quantitative data on the interaction kinetics. uvabsorber.com

Time-resolved spectroscopic methods, such as transient absorption spectroscopy and time-resolved photoluminescence (PL) decay, are essential for directly measuring the lifetimes of excited states. For thioxanthone-based systems, these techniques are critical for understanding the kinetics of intersystem crossing (from singlet to triplet state) and the lifetime of the resulting triplet state, which is often the key reactive species in photoinitiation. Studies on polymers incorporating derivatives of 9H-thioxanthen-9-one have utilized transient PL decay measurements to confirm thermally activated delayed fluorescence (TADF) properties and measure the lifetimes of the excited states. doi.org These measurements provide direct evidence of the excited state pathways and their durations, which are fundamental to the compound's photochemical reactivity.

Electrochemical Studies for Redox Characterization

Electrochemical techniques, primarily cyclic voltammetry (CV), are used to characterize the redox behavior of this compound. researchgate.net CV involves scanning the potential of an electrode and measuring the resulting current, providing information on oxidation and reduction potentials. palmsens.comossila.com This data is crucial for understanding the feasibility of electron transfer reactions, which are central to the function of photoinitiators.

In a typical cyclic voltammogram for a thioxanthone derivative, the reduction of the ketone group is observed. The scan reveals the cathodic peak potential (Epc), where reduction occurs, and the corresponding anodic peak potential (Epa) for the reverse oxidation process. The potentials at which these events occur are indicative of the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This information is vital for designing efficient photoinitiating systems, as the initiator's reduction potential must be compatible with the electron donor in the system. Studies on various thioxanthone derivatives show how different substituents on the aromatic core can tune these redox potentials. researchgate.netnih.gov

| Parameter | Symbol | Description |

|---|---|---|

| Cathodic Peak Potential | Epc | The potential at which the rate of reduction is at a maximum. |

| Anodic Peak Potential | Epa | The potential at which the rate of oxidation is at a maximum. |

| Cathodic Peak Current | ipc | The maximum current measured during the cathodic (reduction) scan. |

| Anodic Peak Current | ipa | The maximum current measured during the anodic (oxidation) scan. |

Comparative Studies with Other Photoinitiators and Sensitizers

Comparison with Commercial Photoinitiators (e.g., DETX, TPO)

2,4-Diethyl-9H-thioxanthen-9-one, commonly known as DETX, is a classic Type II photoinitiator. samaterials.com Its performance is frequently benchmarked against other commercial initiators, particularly Type I and other Type II systems. A prominent example is the comparison with Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), a widely used Type I photoinitiator. samaterials.com

DETX operates as a Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization. The process involves the abstraction of a hydrogen atom from the co-initiator. samaterials.com In contrast, TPO is a Type I photoinitiator, which undergoes cleavage into two free radicals directly upon exposure to UV light, allowing for a generally faster curing process. samaterials.com

The absorption characteristics of these initiators dictate their suitability for different light sources. TPO exhibits strong absorption in the near-UV range, making it highly effective for systems cured with short-wave UV light. samaterials.com DETX and its derivatives absorb light at longer UV and even visible light wavelengths. samaterials.com This broader absorption spectrum makes DETX compatible with modern LED curing systems and beneficial for achieving deep cures in pigmented formulations. samaterials.com

In terms of curing performance, TPO is known for its high speed and efficiency, which is advantageous in high-throughput applications like 3D printing and electronics manufacturing. samaterials.com While DETX-based systems may cure more slowly, their performance can be highly effective. For instance, in studies involving the polymerization of trimethylolpropane (B17298) triacrylate (TMPTA), the photoinitiating ability of TPO was found to be slightly less effective when using a 420 nm LED compared to a 405 nm LED, a nuance related to its specific absorption properties. mdpi.com

A significant practical difference lies in color stability. TPO generally poses a lower risk of yellowing, yielding a cleaner finish in clear and white coatings. samaterials.com Thioxanthone derivatives like DETX can sometimes impart a slight yellow tint, which may be undesirable in applications where high optical clarity is paramount. samaterials.com

| Characteristic | This compound (DETX) | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) |

|---|---|---|

| Photoinitiator Type | Type II (Hydrogen Abstraction) samaterials.com | Type I (Photocleavage) samaterials.com |

| Mechanism | Requires a co-initiator (e.g., amine) to form radicals. samaterials.com | Splits directly into free radicals upon light exposure. samaterials.com |

| Curing Speed | Generally slower. samaterials.com | Generally faster and highly efficient. samaterials.com |

| Absorption Range | Longer UV and visible light regions. samaterials.com | Strong absorption in the near-UV wavelength range. samaterials.com |

| Oxygen Inhibition | May require mitigation strategies in the presence of oxygen. samaterials.com | Less affected by oxygen. samaterials.com |

| Color Stability | Can sometimes cause slight yellowing. samaterials.com | Lower risk of discoloration; good for clear/white coatings. samaterials.com |

Efficacy Relative to Other Thioxanthone Derivatives

The performance of this compound can be significantly enhanced through chemical modification. Research into new thioxanthone derivatives often uses the basic DETX structure as a reference. By adding different functional groups to the thioxanthone core, scientists can tune the compound's absorption properties and photoinitiation efficiency. mdpi.com3dprint.com

A study on novel 2,4-diethyl-thioxanthen-9-one derivatives featuring carbazole (B46965) and diphenylamine (B1679370) substituents demonstrated their potential as highly efficient photoinitiators for visible light applications. mdpi.com These derivatives were tested in the polymerization of trimethylolpropane triacrylate (TMPTA) and compared with systems containing DETX. The results showed that the new derivatives, when paired with an iodonium (B1229267) salt (IOD), could be more effective than DETX under the same conditions. mdpi.com Calculations of the free energy change (ΔGet) for the electron transfer process revealed that the values for these new thioxanthone derivatives are more favorable than those for a standard DETX/IOD system. mdpi.com

The efficiency of these derivatives varies with the nature and position of the substituent. For example, in one-component systems for free-radical polymerization, 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one (T1) and 2,4-diethyl-7-(9-phenylcarbazol-3-yl)thioxanthen-9-one (T3) showed strong photoinitiating capabilities, while 7-(3-carbazol-9-ylphenyl)-2,4-diethyl-thioxanthen-9-one (T2) was the weakest. mdpi.com In two-component systems with IOD for cationic polymerization, the bimolecular system with 7-(4-carbazol-9-ylphenyl)-2,4-diethyl-thioxanthen-9-one (T5) was the least effective, achieving a final conversion of only 40%. mdpi.com

| Photoinitiating System | Final Conversion at 405 nm LED (%) | Final Conversion at 420 nm LED (%) |

|---|---|---|

| T1 (0.2% w/w) | ~58% mdpi.com | ~55% mdpi.com |

| T2 (0.2% w/w) | ~35% mdpi.com | ~30% mdpi.com |

| T3 (0.2% w/w) | ~55% mdpi.com | ~50% mdpi.com |

| T5/IOD (0.2%/1% w/w) | ~40% mdpi.com | Data not specified |

Note: Data is estimated from polymerization profiles in the cited study. mdpi.com T1, T2, and T3 were tested as one-component systems, while T5 was part of a two-component system with iodonium salt (IOD).

These studies underscore that while this compound is a competent photoinitiator, its derivatives can offer superior performance, particularly for curing with visible light LEDs. mdpi.com

Performance against Benzophenone (B1666685) Derivatives

Benzophenone and its derivatives are another major class of Type II photoinitiators that function via hydrogen abstraction, similar to thioxanthones. medicaljournals.senih.gov A comparison between this compound and benzophenone derivatives reveals differences in photosensitivity, absorption range, and reactivity.

Benzophenone itself is a strong photosensitizer but primarily absorbs in the UVB and UVA regions. medicaljournals.se Many of its derivatives have been developed to enhance solubility and shift absorption to longer wavelengths. nih.gov Thioxanthones, including DETX, generally have an advantage in the visible light region, with absorption tails extending beyond 400 nm, making them inherently better suited for LED curing applications. samaterials.com

The photochemical mechanism for both classes involves the generation of a ketyl radical after abstracting a hydrogen atom from a synergist. samaterials.commedicaljournals.se However, the efficiency of this process and the subsequent polymerization can differ. Studies on novel benzophenone derivatives, such as those with multiple ketone groups and donor substituents, have shown they can efficiently initiate polymerization, in some cases at rates superior to standard benzophenone/amine systems. nih.gov

An important consideration is the structure-property relationship. Minor changes to the benzophenone molecule can lead to vastly different phototoxic and photoinitiating characteristics. medicaljournals.se For example, the position of a hydroxyl group can determine whether the compound acts as a photosensitizer or a photoprotective agent. medicaljournals.se Similarly, for thioxanthones, the type and placement of substituents on the aromatic core are critical for tuning their photochemical properties. mdpi.com

While both classes are effective Type II initiators, the choice between a thioxanthone like DETX and a benzophenone derivative often depends on the specific requirements of the application, such as the wavelength of the light source, the desired cure speed, and the importance of color stability in the final product.

| Characteristic | Thioxanthone Derivatives (e.g., DETX) | Benzophenone Derivatives |

|---|---|---|

| Initiation Mechanism | Type II (Hydrogen Abstraction) samaterials.com | Type II (Hydrogen Abstraction) medicaljournals.se |

| Primary Absorption | Longer UVA and Visible Light samaterials.com | UVB and UVA (can be shifted with derivatives) medicaljournals.se |

| LED Curing Compatibility | Generally high due to visible light absorption. samaterials.com | Depends on the specific derivative; some are engineered for visible light. nih.gov |

| Yellowing Potential | Can be a concern for some derivatives. samaterials.com | Varies by derivative; a known issue for some. |

| Structural Modification | Highly effective for tuning properties (e.g., adding carbazole moieties). mdpi.com | Minor structural changes can drastically alter properties. medicaljournals.se |

Advanced Research Topics and Emerging Applications

2,4-Diethyl-9H-thioxanthen-9-one in Advanced Materials Synthesis

This compound (DETX) is a prominent Type II photoinitiator, a class of compounds that initiate polymerization reactions upon light absorption by interacting with a co-initiator. rsc.orgresearchgate.net Its utility is particularly notable in the field of photopolymerization, a process central to modern manufacturing and materials science, including 3D printing and the production of high-performance coatings. mdpi.comresearchgate.net

DETX and its derivatives are integral components of photoinitiating systems for both free-radical and cationic polymerization. mdpi.comresearchgate.net In free-radical polymerization, typically used for acrylate (B77674) monomers, DETX, when excited by light, interacts with a hydrogen donor like an amine to generate the radicals that start the polymerization chain reaction. mdpi.com Research has demonstrated the effectiveness of DETX-based systems in combination with amines such as ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) and N-phenylglycine (NPG) for curing acrylate monomers under visible light from LEDs (e.g., 405 nm or 420 nm). mdpi.com

Furthermore, novel thioxanthone-based compounds are being developed as components of photoredox catalysts for the ring-opening cationic polymerization of epoxy monomers and for creating photocurable resins for stereolithography (3D printing). mdpi.comresearchgate.net The goal of this research is to create high-performance, visible-light-sensitive resins with enhanced photosensitivity, driven by these innovative photoinitiating systems. researchgate.net The molecular structure of DETX can also be modified, for instance, by creating siloxane-containing derivatives, to develop photosensitizers for specialized applications like photoinduced sol-gel reactions. nih.gov

Potential as Photocatalysts in Other Chemical Reactions

The application of thioxanthone derivatives extends beyond polymerization into the broader field of organic synthesis, where they function as powerful metal-free photocatalysts. rsc.orgrsc.org Their ability to mediate reactions through various mechanisms, including triplet energy transfer (EnT), hydrogen atom transfer (HAT), or single electron transfer (SET), makes them versatile tools for chemists. rsc.org

Photoredox catalysis leverages the ability of a catalyst to absorb light and engage in electron transfer processes to drive chemical reactions. researchgate.net Thioxanthones, including this compound, have emerged as a significant class of organic photoredox catalysts. mdpi.com They possess high triplet energy and a relatively long triplet lifetime, which are desirable properties for a photocatalyst. researchgate.netrsc.org

Research has shown that thioxanthone derivatives can act as metal-free photoredox catalysts active in both oxidative and reductive cycles. mdpi.comresearchgate.net This dual activity allows them to participate in a wide array of chemical transformations. rsc.org For example, they have been successfully used in organocatalyzed atom transfer radical polymerization (ATRP) of monomers like methyl methacrylate, using visible light as the irradiation source. researchgate.net In these systems, the thioxanthone derivative, in conjunction with an alkyl halide, efficiently initiates the polymerization. researchgate.net The performance of these catalysts can be tuned by modifying the substituents on the thioxanthone core; for instance, electron-donating groups have been found to enhance catalytic activity in certain reactions. rsc.org

Research into Thioxanthone Derivatives for Biomedical Applications

The thioxanthone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov This has led to extensive research into thioxanthone derivatives for various biomedical applications, particularly in oncology. eurekaselect.comnih.gov

Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill targeted cells, such as cancer cells. acs.org Thio-based organic molecules are being explored as metal-free photosensitizers for PDT due to their ability to efficiently populate the excited triplet state necessary for ROS production. acs.orgacs.org

Thioxanthone derivatives are promising candidates for this application. acs.org Quantum chemical studies suggest that these molecules can be activated by one- or two-photon absorption, with the latter allowing for the use of near-infrared (NIR) light, which penetrates deeper into tissues. acs.orgacs.org The introduction of heavy atoms, such as halogens (Cl, Br), into the thioxanthone structure is a key research strategy. acs.org Halogenation tends to enhance spin-orbit coupling, which facilitates the intersystem crossing (ISC) from the excited singlet state to the triplet state, ultimately increasing the quantum yield of singlet oxygen and other ROS. acs.orgacs.org

Numerous studies have demonstrated the potent antitumor activity of thioxanthone analogs against a variety of human cancer cell lines. nih.govnih.govsemanticscholar.org These compounds exert their effects through multiple mechanisms. For example, the derivative 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one (TXA1) has been shown to reduce the growth of melanoma, breast, and non-small cell lung cancer (NSCLC) cells. nih.gov Its mechanism involves the modulation of autophagy and apoptosis, and it has also been found to affect steroid biosynthesis and cause abnormal cellular cholesterol localization. nih.gov Importantly, this compound showed significant reduction in the growth of human NSCLC xenografts in mice without apparent toxicity to the animals. nih.gov

Other research has focused on synthesizing libraries of thioxanthone derivatives and screening them for anticancer activity. nih.govnajah.edu For instance, a series of tetracyclic thioxanthenes, synthesized unexpectedly from a thioxanthone precursor, showed significant growth inhibition against melanoma (A375-C5), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (NCI-H460) cell lines. nih.govsemanticscholar.org Some of these compounds also exhibit fluorescence, opening the possibility for their use as theranostic agents, which combine therapeutic and diagnostic capabilities. nih.govnih.gov

| Compound | Cancer Cell Line | Activity (GI50/IC50 µM) | Reference |

|---|---|---|---|

| Tetracyclic Thioxanthene 11 | A375-C5 (Melanoma) | 5-7 | nih.govsemanticscholar.org |

| Tetracyclic Thioxanthene 11 | MCF-7 (Breast) | 5-7 | nih.govsemanticscholar.org |

| Tetracyclic Thioxanthene 11 | NCI-H460 (Lung) | 5-7 | nih.govsemanticscholar.org |

| Tetracyclic Thioxanthene 14 | A375-C5 (Melanoma) | 8-11 | nih.govsemanticscholar.org |

| Tetracyclic Thioxanthene 14 | MCF-7 (Breast) | 8-11 | nih.govsemanticscholar.org |

| Tetracyclic Thioxanthene 14 | NCI-H460 (Lung) | 8-11 | nih.govsemanticscholar.org |

| Compound 43 (Thioxanthone analog) | MCF-7 (Breast) | 7.90 | mdpi.com |

| Compound 43 (Thioxanthone analog) | MDA-MB-468 (Breast) | 3.90 | mdpi.com |

| Trifluoromethyl Thioxanthene 1 | HeLa (Cervical) | 0.0878 | nih.gov |

| Thioxanthone Analog III | CaCo (Colon) | 2.79 µg/ml | najah.edu |

Understanding the relationship between a molecule's structure and its biological activity is crucial for designing more potent and selective drugs. researchgate.net For thioxanthone derivatives, the type, number, and position of substituents on the tricyclic scaffold significantly influence their anticancer activity. researchgate.net

Several SAR studies have provided key insights:

Substitution at C-3: Attaching functional groups at the C-3 position of the thioxanthone ring has been shown to enhance anticancer activity. mdpi.com

Chloro and Hydroxyl Groups: The presence of a chloro substituent at the C-4 position can confer activity against breast cancer cells. researchgate.net Furthermore, adding both a chloro and a hydroxyl group at positions C-2 and C-4 was found to enhance activity against HeLa, WiDr, T47D, and A549 cancer cells. researchgate.net

Aminated Side Chains: The introduction of aminated side chains, as seen in the development of tetracyclic thioxanthenes, is a viable strategy for creating potent antitumor agents. nih.govnih.gov The nature of the amine used in the synthesis affects the final compound's activity. nih.gov

Glycosylation: The synthesis of thioxanthone rhamnopyranosides (sugar-containing derivatives) has been explored. rsc.org The results indicated that adding a di-O-acetyl-α-L-rhamnopyranosyl moiety can improve cytotoxicity, and further modifications, such as incorporating a polymethyleneamine side chain, can enhance topoisomerase I inhibitory activity alongside cytotoxicity. rsc.org

These studies highlight that rational design, based on established SAR, is a powerful approach for developing new thioxanthone-based anticancer drug candidates with improved efficacy. eurekaselect.comresearchgate.net

Environmental and Industrial Considerations

Migration Studies in Printing Inks and Coatings

This compound is a widely used photoinitiator in UV-curable printing inks and coatings for a variety of substrates, including food packaging materials. A significant consideration for its use in this context is the potential for the compound to migrate from the packaging into the food product, which is a matter of food safety and regulatory concern.

Migration is the transfer of substances from the packaging material to the food, and it can be influenced by several factors. researchgate.net These include the chemical properties of the migrating substance, the nature of the packaging material, the type of food, the temperature, and the duration of contact. researchgate.net For photoinitiators like this compound, the extent of migration is also dependent on the efficiency of the UV curing process; uncured photoinitiator is more likely to migrate.

To assess the potential for migration, studies are often conducted using food simulants. These are solvents that mimic the properties of different food types. For dry foods, Tenax® (a porous polymer) is often used as a simulant. nih.govmdpi.com Studies on other photoinitiators have shown that migration levels can be higher into fatty foods compared to aqueous or dry foods. researchgate.net

While specific migration studies for this compound are not extensively detailed in the literature, the compound is subject to regulatory oversight. For example, in the United States, it is listed under the Toxic Substances Control Act (TSCA) with specific regulations concerning its release to water, highlighting the environmental and safety considerations associated with its use. researchgate.net

The printing ink industry has been developing "low migration" inks to address these concerns. These inks are formulated with higher molecular weight components, including polymeric photoinitiators, which have a reduced potential to migrate. sigmaaldrich.com

Factors Influencing Migration of Printing Ink Components

| Factor | Influence on Migration |

| Food Type | Higher fat content in food generally leads to increased migration of lipophilic (fat-soluble) substances. researchgate.net |

| Temperature | Increased temperature accelerates the diffusion process, leading to higher migration rates. nih.govresearchgate.net |

| Contact Time | Longer storage times allow for greater migration of substances from the packaging to the food. researchgate.net |

| Packaging Material | The porosity and chemical composition of the packaging material can affect the rate of migration. |

| Migrant Properties | Low molecular weight and higher mobility of a substance increase its migration potential. |

| Curing Efficiency | Incomplete UV curing can leave residual unreacted photoinitiator, which is more prone to migration. |

Development of Sustainable Photopolymerization Processes

The field of photopolymerization is undergoing a shift towards more sustainable practices, driven by environmental regulations and consumer demand for "greener" products. This has led to research and development in several key areas aimed at reducing the environmental impact of processes that use photoinitiators like this compound.

One major focus is the development of photoinitiators from renewable resources. researchgate.net These bio-based photoinitiators aim to replace petroleum-derived compounds. Examples include systems based on natural products like camphorquinone (B77051) or riboflavin (B1680620) (Vitamin B2). researchgate.net

Another approach to enhance sustainability is the use of polymeric or polymerizable photoinitiators. mdpi.com By incorporating the photoinitiator into a polymer backbone, its molecular weight is significantly increased, which can reduce its migration potential from cured materials. This is particularly important for applications like food packaging and biomedical devices.

The light sources used for photopolymerization are also a key aspect of sustainability. There is a move away from traditional mercury-vapor lamps towards energy-efficient and long-lasting light-emitting diodes (LEDs). researchgate.net Thioxanthone derivatives have been specifically studied for their effectiveness with visible light LEDs, which are considered a greener alternative to UV lamps. mdpi.comresearchgate.net

Furthermore, the principles of green chemistry are being applied to the entire photopolymerization process. This includes the use of safer, bio-based solvents or solvent-free formulations to reduce volatile organic compound (VOC) emissions. sigmaaldrich.comwhiterose.ac.uk

Examples of Sustainable Alternatives and Approaches in Photopolymerization

| Category | Examples | Sustainability Benefit |

| Bio-based Photoinitiators | Camphorquinone, Riboflavin (Vitamin B2), Carbon Dots researchgate.netresearchgate.net | Derived from renewable resources, potentially biodegradable and lower toxicity. |

| Polymeric Photoinitiators | Silicone-Thioxanthone, other polymer-bound thioxanthones mdpi.com | Reduced migration due to high molecular weight, leading to safer products. |

| Water-Soluble Photoinitiators | Irgacure 2959, Eosin-Y mdpi.com | Allows for polymerization in aqueous systems, reducing the need for organic solvents. |

| Energy-Efficient Light Sources | Light-Emitting Diodes (LEDs) researchgate.net | Lower energy consumption, longer lifespan, and no mercury compared to traditional UV lamps. |

| Green Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) sigmaaldrich.comwhiterose.ac.uk | Derived from renewable resources, less toxic, and/or biodegradable. |

Methodologies and Instrumentation in Research

Spectrophotometric Analysis (UV-Vis, Fluorescence)

Spectrophotometric methods are crucial for understanding the light-absorbing properties of DETX, which is fundamental to its function as a photoinitiator. lookchem.com

UV-Vis Spectroscopy: The UV-Vis spectrum of thioxanthone, a related parent compound, has been a subject of study. nist.gov For derivatives like 2-methyl-9H-thioxanthene-9-one, electrochemical reduction leads to the formation of anions that exhibit strong absorption in the UV-Vis-NIR wavelength region. rsc.org Time-dependent DFT calculations are used to interpret the electronic absorption spectra of these compounds and their ions. rsc.org

Fluorescence Spectroscopy: Thermally activated delayed fluorescence (TADF) is a property observed in some thioxanthen-9-one (B50317) derivatives. rsc.org For instance, polymers based on 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide exhibit red to orange emissions with TADF properties, which are confirmed through transient photoluminescence decay measurements. rsc.org

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry is employed to investigate the redox behavior of thioxanthen-9-one derivatives, which is essential for their application as photosensitizers in photopolymerization. mdpi.com

In a study of 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one, cyclic voltammetry revealed reversible oxidation and reduction peaks, a key characteristic for photocatalytic behavior. mdpi.com The feasibility of the photosensitization process, which involves an electron transfer from the excited photosensitizer to an onium salt, is determined by the Rehm-Weller equation, relying on the redox potentials measured by cyclic voltammetry. mdpi.com The electrochemical reduction of related compounds like 2-methyl-9H-thioxanthene-9-one has also been studied to understand the formation of radical anions and dianions. rsc.org

Real-time FTIR for Polymerization Kinetics

While specific data for 2,4-Diethyl-9H-thioxanthen-9-one is not available in the provided results, Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the kinetics of polymerization reactions initiated by photoinitiators like DETX. This method allows for the continuous tracking of the disappearance of monomer functional groups (e.g., acrylate (B77674) double bonds) as the polymerization proceeds, providing valuable information on the rate and efficiency of the curing process.

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental tool for characterizing the molar mass distribution of polymers. tosohbioscience.com This is critical for polymers cured using DETX, as the molar mass distribution dictates the final physical properties of the material, such as hardness and tear strength. tosohbioscience.com An EcoSEC GPC System equipped with a dual flow refractive index detector is an example of the instrumentation used for this purpose. tosohbioscience.com

3D Printing Experimental Setup and Characterization

This compound is utilized as a component of a type II photoinitiator system, often paired with Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB), for 3D printing applications in an air atmosphere. nih.gov

A typical experimental setup involves a Dimatix DMP-2830 printer with a 10 pL drop volume cartridge. nih.gov The ink, containing the monomer and the photoinitiator system, is jetted and cured in real-time using a UV unit (e.g., 365 nm and 600 mW/cm²) mounted on the printer. nih.gov This setup has been used to produce items like biofilm-resistant finger joint prosthetics. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both determining the purity of this compound and for monitoring the progress of its synthesis.

For purity analysis, a reversed-phase (RP) HPLC method can be used with a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com This method is also scalable for preparative separation to isolate impurities. sielc.com Commercial DETX is available with a purity of 98% or higher, as determined by assay. sigmaaldrich.comsigmaaldrich.com In some cases, a purity of ≥99% as determined by HPLC is specified. calpaclab.com

During the synthesis of DETX from 1,3-diethylbenzene (B91504) and 2,2'-dithiosalicylic acid, HPLC is used to follow the reaction until the dithiosalicylic acid is completely consumed. chemicalbook.com This monitoring ensures the reaction goes to completion, leading to a high yield and purity of the final product. chemicalbook.com One reported synthesis achieved a product purity of 99.6% as measured by HPLC. chemicalbook.com

Q & A